Navigating the Physicochemical Landscape of 5,5-Difluoro-3-methylazepane Hydrochloride: An In-depth Technical Guide
Navigating the Physicochemical Landscape of 5,5-Difluoro-3-methylazepane Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Fluorination in Azepane Scaffolds
The azepane ring system is a prevalent motif in medicinal chemistry, offering a flexible seven-membered scaffold for probing biological targets. The strategic introduction of fluorine atoms into such structures can profoundly modulate their physicochemical and pharmacological properties. This guide focuses on 5,5-Difluoro-3-methylazepane hydrochloride, a molecule of interest in drug discovery, and provides a comprehensive technical overview of its solubility and stability—two critical parameters that dictate the developability of a new chemical entity.
The gem-difluoro group at the 5-position is not merely an isosteric replacement for a methylene unit. Its strong electron-withdrawing nature is anticipated to lower the basicity (pKa) of the azepane nitrogen. This modulation of pKa can have significant implications for the compound's behavior in physiological environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, fluorination is known to impact lipophilicity, metabolic stability, and conformational preferences of cyclic amines, making a thorough investigation of these properties essential.[1]
The hydrochloride salt form is commonly employed to enhance the aqueous solubility and crystalline properties of basic drug candidates.[2] However, it also introduces its own set of challenges, including potential hygroscopicity, polymorphism, and the common-ion effect, which can influence solubility in buffered solutions.[3][4] This guide will delve into the theoretical underpinnings of these phenomena and provide practical, step-by-step protocols for their experimental evaluation.
Molecular Profile and Synthesis
A plausible synthetic route to 5,5-Difluoro-3-methylazepane hydrochloride, based on established methodologies for the synthesis of fluorinated cyclic amines, is proposed below. The synthesis of related gem-difluorinated cyclohexane β-amino acids often involves the deoxofluorination of a corresponding ketone precursor.[5]
Caption: Plausible synthetic route to 5,5-Difluoro-3-methylazepane hydrochloride.
The starting material, 3-methylazepan-5-one, can be prepared through various established routes. The key transformation is the deoxofluorination of the ketone to introduce the gem-difluoro moiety. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this purpose. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable organic solvent.
Predicted Physicochemical Properties
The introduction of the gem-difluoro group is expected to have the following effects on the physicochemical properties of the parent 3-methylazepane:
| Property | Predicted Effect of gem-Difluorination | Rationale |
| pKa | Decrease | The strong electron-withdrawing inductive effect of the two fluorine atoms will decrease the electron density on the nitrogen atom, thereby reducing its basicity. |
| LogP (Lipophilicity) | Increase or Decrease | The effect of gem-difluorination on lipophilicity is complex and depends on the overall molecular context. While fluorine is highly electronegative, the C-F bond is also polarized, which can lead to complex interactions with water. The change in LogP will need to be experimentally determined.[1] |
| Conformational Rigidity | Increase | Fluorine substitution can introduce conformational constraints in cyclic systems, potentially leading to a more rigid structure compared to the non-fluorinated analog.[6] |
| Aqueous Solubility | Enhanced by HCl salt | The hydrochloride salt form is expected to significantly increase the aqueous solubility compared to the free base.[3] |
Experimental Protocols for Solubility and Stability Assessment
A thorough understanding of the solubility and stability of 5,5-Difluoro-3-methylazepane hydrochloride is paramount for its successful development. The following sections provide detailed, step-by-step protocols for the experimental determination of these key properties.
pKa Determination by Potentiometric Titration
The pKa of the azepane nitrogen is a critical parameter that governs its ionization state at different pH values, which in turn affects its solubility and permeability.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of 5,5-Difluoro-3-methylazepane hydrochloride in deionized water. If solubility is limited, a co-solvent such as methanol or acetonitrile may be used, and the apparent pKa will be determined.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 20 mL) of the compound solution into a beaker.
-
If the solution is not already acidic, add a small amount of 0.1 M HCl to lower the pH to approximately 2.
-
Immerse a calibrated pH electrode and a magnetic stir bar into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.05-0.1 mL).
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa of the compound is equal to the pH at the half-equivalence point.[7]
-
Lipophilicity (LogP/LogD) Determination by Shake-Flask Method
Lipophilicity is a key determinant of a drug's ability to cross biological membranes. The partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH) are used to quantify this property.
Protocol:
-
Preparation:
-
Prepare a buffer solution at a physiologically relevant pH, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together overnight and then separating the phases.
-
-
Partitioning:
-
Prepare a stock solution of 5,5-Difluoro-3-methylazepane hydrochloride in the pre-saturated aqueous buffer.
-
In a screw-cap vial, mix a known volume of the aqueous stock solution with an equal volume of pre-saturated n-octanol.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
-
Calculation:
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: D = [Compound]octanol / [Compound]aqueous.
-
LogD is the base-10 logarithm of D.[10]
-
Aqueous Solubility Determination
Both kinetic and thermodynamic solubility are important parameters in drug discovery. Kinetic solubility provides a high-throughput assessment for early-stage compounds, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development.[11][12]
Caption: Workflow for kinetic solubility determination by nephelometry.
Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of 5,5-Difluoro-3-methylazepane hydrochloride in dimethyl sulfoxide (DMSO).
-
-
Assay:
-
In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).
-
Perform serial dilutions to create a range of concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
-
Measurement:
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.[13]
-
Protocol:
-
Equilibration:
-
Add an excess amount of solid 5,5-Difluoro-3-methylazepane hydrochloride to a vial containing a known volume of the desired aqueous buffer (e.g., pH 2.0, 5.0, and 7.4).
-
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the solid to settle.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
-
-
Result:
-
The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.[1]
-
Stability Assessment
Assessing the chemical stability of a drug candidate is a regulatory requirement and is crucial for ensuring its safety and efficacy. This involves both forced degradation studies and long-term stability testing.
Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical methods. These studies are performed under more extreme conditions than those used for long-term stability testing.[14][15]
Sources
- 1. enamine.net [enamine.net]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. study.com [study.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. onyxipca.com [onyxipca.com]
